An In-depth Technical Guide to (E)-Methyl 3-(3-fluorophenyl)acrylate for Organic Synthesis
An In-depth Technical Guide to (E)-Methyl 3-(3-fluorophenyl)acrylate for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(E)-Methyl 3-(3-fluorophenyl)acrylate is a versatile fluorinated building block in modern organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom on the phenyl ring and the electron-withdrawing acrylate moiety, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its practical application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of (E)-Methyl 3-(3-fluorophenyl)acrylate is fundamental for its effective use in synthesis and for the characterization of its reaction products.
Physical Properties
(E)-Methyl 3-(3-fluorophenyl)acrylate is a colorless liquid at room temperature. The introduction of a fluorine atom influences the molecule's polarity and boiling point compared to its non-fluorinated analog.
| Property | Value |
| Molecular Formula | C₁₀H₉FO₂ |
| Molecular Weight | 180.18 g/mol |
| Boiling Point | 251.7 °C at 760 mmHg[1] |
| Density | 1.165 g/cm³[1] |
| Flash Point | 103 °C[1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of (E)-Methyl 3-(3-fluorophenyl)acrylate. The following data are predicted based on the analysis of closely related analogs and fundamental principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and methyl protons. The coupling constant between the two vinyl protons is characteristic of the (E)-isomer, typically in the range of 15-18 Hz.
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Vinyl Protons: Two doublets, one for the proton alpha to the carbonyl and one for the proton beta to the carbonyl. The downfield shift of the beta-proton is due to its proximity to the phenyl ring.
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Aromatic Protons: A complex multiplet pattern in the aromatic region, characteristic of a 1,3-disubstituted benzene ring containing a fluorine atom.
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Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
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Carbonyl Carbon: A signal in the downfield region (typically 165-175 ppm).
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Vinyl Carbons: Two signals in the olefinic region.
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Aromatic Carbons: Six signals, with the carbon directly bonded to fluorine showing a characteristic large coupling constant.
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Methyl Carbon: A signal in the upfield region.
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
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C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹ for the ester carbonyl group.
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C=C Stretch: An absorption band around 1640 cm⁻¹ for the alkene double bond.
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C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1300 cm⁻¹.
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C-O Stretch: Absorptions for the ester C-O bonds.
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 180, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, showing losses of methoxy and other fragments.
Synthesis of (E)-Methyl 3-(3-fluorophenyl)acrylate
The stereoselective synthesis of (E)-Methyl 3-(3-fluorophenyl)acrylate is most reliably achieved through olefination reactions of 3-fluorobenzaldehyde. The Horner-Wadsworth-Emmons reaction is particularly favored due to its high (E)-selectivity and the ease of removal of the phosphate byproduct.[2][3]
Horner-Wadsworth-Emmons Reaction: A Field-Proven Protocol
The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde, yielding an alkene with a high degree of stereocontrol.[2][3] The use of a stabilized ylide, such as that derived from trimethyl phosphonoacetate, strongly favors the formation of the (E)-isomer.
Reaction Scheme:
Figure 1. Horner-Wadsworth-Emmons synthesis of (E)-Methyl 3-(3-fluorophenyl)acrylate.
Step-by-Step Methodology:
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Preparation of the Ylide: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
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Addition of Phosphonate: Slowly add trimethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension of NaH in THF at 0 °C.
-
Ylide Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the phosphonate ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.
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Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in THF dropwise.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (E)-Methyl 3-(3-fluorophenyl)acrylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous conditions to prevent quenching of the base and the ylide.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive ylide with atmospheric oxygen.
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Temperature Control: The initial deprotonation and the subsequent reaction with the aldehyde are performed at 0 °C to control the reaction rate and minimize side reactions.
-
Stabilized Ylide: The use of trimethyl phosphonoacetate generates a stabilized ylide, which is key to achieving high (E)-selectivity in the olefination.
Key Reactions in Organic Synthesis
(E)-Methyl 3-(3-fluorophenyl)acrylate is a versatile Michael acceptor and dienophile, and it can also participate in various cross-coupling reactions. The electron-withdrawing nature of both the fluorine atom and the methyl acrylate group enhances its reactivity in several key transformations.
Michael Addition: Formation of Carbon-Nucleophile Bonds
The electron-deficient β-carbon of the acrylate system is susceptible to nucleophilic attack in a Michael (or conjugate) addition.[4] This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
General Reaction Scheme:
Figure 2. Michael addition to (E)-Methyl 3-(3-fluorophenyl)acrylate.
Experimental Protocol: Aza-Michael Addition of an Amine
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Reaction Setup: In a round-bottom flask, dissolve (E)-Methyl 3-(3-fluorophenyl)acrylate (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Addition of Nucleophile: Add the amine nucleophile (e.g., a secondary amine, 1.1 equivalents). For less reactive amines, a catalytic amount of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding β-amino ester.
Insight from a Senior Application Scientist: The fluorine atom at the meta-position of the phenyl ring has a moderate electron-withdrawing effect, which can influence the rate of the Michael addition. This electronic effect, combined with the steric profile of the nucleophile and the reaction conditions, allows for fine-tuning of the reactivity.
Diels-Alder Reaction: [4+2] Cycloaddition
As an electron-deficient alkene, (E)-Methyl 3-(3-fluorophenyl)acrylate is an excellent dienophile in Diels-Alder reactions, enabling the construction of six-membered rings.[5] The stereochemistry of the dienophile is retained in the product.
General Reaction Scheme:
Figure 3. Diels-Alder reaction with (E)-Methyl 3-(3-fluorophenyl)acrylate.
Experimental Protocol: Reaction with Cyclopentadiene
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Reaction Setup: To a solution of (E)-Methyl 3-(3-fluorophenyl)acrylate (1.0 equivalent) in a suitable solvent like toluene or dichloromethane, add freshly cracked cyclopentadiene (2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be accelerated by gentle heating or by the addition of a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂).
-
Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The endo/exo ratio of the products can be determined by ¹H NMR spectroscopy. The products can be purified by column chromatography.
Heck Reaction: Palladium-Catalyzed C-C Bond Formation
(E)-Methyl 3-(3-fluorophenyl)acrylate can also serve as the activated alkene component in the Heck reaction, a palladium-catalyzed cross-coupling reaction with an aryl or vinyl halide.[1][6] This reaction is a powerful method for the synthesis of more complex substituted alkenes.
General Reaction Scheme:
Figure 4. Heck reaction involving (E)-Methyl 3-(3-fluorophenyl)acrylate.
Experimental Protocol: Coupling with an Aryl Iodide
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Reaction Setup: In a Schlenk tube, combine (E)-Methyl 3-(3-fluorophenyl)acrylate (1.0 equivalent), the aryl iodide (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equivalents) in an anhydrous solvent such as DMF or acetonitrile.
-
Reaction Conditions: Degas the reaction mixture and then heat it under an inert atmosphere at 80-120 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Applications in Drug Development and Materials Science
The unique structural and electronic features of (E)-Methyl 3-(3-fluorophenyl)acrylate make it a valuable precursor in the synthesis of biologically active molecules and advanced materials.
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Pharmaceutical Scaffolds: The cinnamate scaffold is present in a variety of natural products and pharmacologically active compounds. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[7] This makes fluorinated cinnamates like the title compound attractive starting materials for the synthesis of novel drug candidates.
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Polymer Science: Acrylate monomers are fundamental building blocks for a wide range of polymers. The incorporation of fluorine can impart unique properties to these materials, such as increased thermal stability, chemical resistance, and altered surface properties.[7]
Conclusion
(E)-Methyl 3-(3-fluorophenyl)acrylate is a highly useful and versatile building block in organic synthesis. Its straightforward preparation via the Horner-Wadsworth-Emmons reaction and its reactivity in a variety of key transformations, including Michael additions, Diels-Alder reactions, and Heck couplings, make it an invaluable tool for the construction of complex molecules. The presence of the fluorine atom provides an additional lever for modulating the electronic properties and biological activity of the target molecules, ensuring its continued importance in the fields of drug discovery and materials science.
References
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Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate - Supporting Information. (n.d.). Retrieved from [Link]
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Methyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate. PubChem. Retrieved from [Link]
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Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
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(e)-methyl 3-(3-fluorophenyl)acrylate. (2024, July 15). ChemSrc. Retrieved from [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Retrieved from [Link]
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FT-IR spectrum of 3-(3-fluorophenyl)-2-methylacrylic acid (HL). ResearchGate. Retrieved from [Link]
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13 C NMR spectrum of M3. 13 C NMR: Carbon-13 nuclear magnetic resonance spectroscopy; M3: perfluorophenyl acrylate. ResearchGate. Retrieved from [Link]
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(PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties. (2014, November 26). ResearchGate. Retrieved from [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CORE. Retrieved from [Link]
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Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals. (n.d.). MavMatrix. Retrieved from [Link]
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The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved from [Link]
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The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]
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